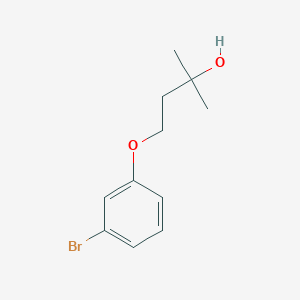
4-(3-Bromo-phenoxy)-2-methyl-butan-2-ol
Cat. No. B8627986
M. Wt: 259.14 g/mol
InChI Key: DIZLTPFXPUQTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354931B2
Procedure details


A solution of 4-(3-bromo-phenoxy)-2-methyl-butan-2-ol (5.741 g, 22.2 mmole) in 45 mL of nitromethane was added dropwise to a suspension of aluminum chloride (4.019 g, 30.1 mmole) in 45 mL of nitromethane. The reaction mixture was stirred at room temperature for two hours and then poured onto 300 mL of ice-water. The pH was adjusted to 2.0 with 10% HCl and the product was extracted with three 100 mL portions of ether. The combined organic extracts were dried over MgSO4, filtered and concentrated in vacuo to give a purple oil. The product was purified by flash chromatography (SiO2, 1% ethyl acetate in hexanes) to yield 4.667 g of 7-bromo4,4-dimethyl-chroman as a colorless oil, which contained about 16% of 5-bromo-4,4-dimethyl-chroman.




[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][CH2:6][CH2:7][C:8]([CH3:11])(O)[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C)([O-])=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:12]([C:8]([CH3:11])([CH3:9])[CH2:7][CH2:6][O:5]2)=[CH:13][CH:14]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.741 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(OCCC(C)(O)C)C=CC1
|
|
Name
|
|
|
Quantity
|
4.019 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with three 100 mL portions of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a purple oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash chromatography (SiO2, 1% ethyl acetate in hexanes)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C(CCOC2=C1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.667 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
